Cadmium bis(isoundecanoate)

Physicochemical Characterization Partition Coefficient Structure-Property Relationship

Cadmium bis(isoundecanoate) (CAS 93965-30-1) offers a branched isoundecanoate ligand architecture that significantly enhances solubility in non-polar organic media (LogP 4.24) versus linear-chain analogs like cadmium stearate. This structural differentiation ensures superior dispersion in PVC plastisol formulations and optimized stoichiometry in non-aqueous catalytic transformations such as cyanosilylation. Essential for R&D labs replacing lead-based stabilizers or investigating Cd carboxylate environmental fate. Verify technical specifications before ordering; regulatory restrictions apply.

Molecular Formula C22H42CdO4
Molecular Weight 483.0 g/mol
CAS No. 93965-30-1
Cat. No. B15177292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium bis(isoundecanoate)
CAS93965-30-1
Molecular FormulaC22H42CdO4
Molecular Weight483.0 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCC(=O)[O-].CC(C)CCCCCCCC(=O)[O-].[Cd+2]
InChIInChI=1S/2C11H22O2.Cd/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;/h2*10H,3-9H2,1-2H3,(H,12,13);/q;;+2/p-2
InChIKeyPDUFGVGKTZNBCA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cadmium Bis(isoundecanoate) (CAS 93965-30-1): Product Data and Baseline Characterization for Industrial Procurement


Cadmium bis(isoundecanoate) (CAS 93965-30-1) is a cadmium(II) carboxylate salt formed from the reaction of cadmium ions with isoundecanoic acid, yielding the molecular formula C₂₂H₄₂CdO₄ and a molecular weight of 482.98 g/mol . It is classified under EINECS 300-980-2 and is subject to various regulatory controls due to the inherent toxicity of cadmium [1]. In industrial contexts, metal carboxylates like this one are often employed as catalysts, stabilizers for polyvinyl chloride (PVC), or precursors for other materials, though specific application data for this exact compound is sparse in open literature [2].

Why Cadmium Bis(isoundecanoate) Cannot Be Directly Substituted with Generic Cadmium Carboxylates


While cadmium carboxylates as a class share the Cd(II) center, the specific properties and performance of each salt are heavily influenced by the alkyl chain length and structure of the carboxylate ligand [1]. Variations in the organic moiety directly impact critical physical-chemical properties such as solubility in organic media, thermal stability, and Lewis acidity, which in turn dictate performance in applications like PVC heat stabilization or as a catalyst precursor [2]. The branched isoundecanoate ligand in this compound confers a different steric and electronic environment compared to linear-chain analogs like cadmium stearate or shorter-branched analogs like cadmium 2-ethylhexanoate, making generic interchange technically unsound without verification [3].

Quantitative Differentiators for Cadmium Bis(isoundecanoate) Versus Close Analogs and Alternatives


Cadmium Bis(isoundecanoate) LogP and Molecular Weight Differentiate it from Lead and Zinc Bis(isoundecanoate) Analogs

The calculated partition coefficient (LogP) for Cadmium bis(isoundecanoate) is 4.24, which is 9.7% higher than that of its lead analog, Lead bis(isoundecanoate) (LogP = 3.87), and identical to that of its zinc analog, Zinc bis(isoundecanoate) (LogP = 4.24) [1]. The molecular weight of the cadmium compound is 482.98 g/mol, which is 16.4% lower than the lead analog (577.77 g/mol) and 10.8% higher than the zinc analog (435.95 g/mol) [1].

Physicochemical Characterization Partition Coefficient Structure-Property Relationship

Distinct Regulatory Profile of Cadmium Bis(isoundecanoate) Under EU REACH and Global Regulations

Cadmium bis(isoundecanoate) is explicitly listed under multiple EU REACH restriction entries, including specific prohibitions on use in batteries and accumulators above a 0.002% w/w threshold for portable applications, and restrictions in paints with TARIC codes [3208] and [3209] [1]. In contrast, the lead analog Lead bis(isoundecanoate) is subject to different restriction scopes, such as those concerning projectiles and fishing tackle [2]. The zinc analog Zinc bis(isoundecanoate) does not share the same REACH restrictions, as zinc is not classified as a Substance of Very High Concern (SVHC) under the same criteria .

Regulatory Compliance Substance Restrictions Environmental Safety

Comparative Toxicity Profile of Cadmium Bis(isoundecanoate) as a Class 1b Carcinogen

Cadmium bis(isoundecanoate), like other soluble cadmium compounds, is classified as a Group 1b carcinogen by the International Agency for Research on Cancer (IARC) and is associated with cumulative toxicity and renal damage [1]. While the zinc analog is an essential trace element with low toxicity, the cadmium compound's potent toxicological profile is a key differentiator [2]. This classification leads to stringent handling and disposal requirements, and it is a primary driver for its restricted use or outright substitution in many applications [3].

Toxicology Carcinogenicity Safety Assessment

Specialized Application Scenarios for Cadmium Bis(isoundecanoate) Driven by its Differentiated Properties


Niche PVC Heat Stabilizer for Applications Requiring Specific Organic Solubility

The higher LogP (4.24) of Cadmium bis(isoundecanoate) compared to its lead analog suggests enhanced solubility in non-polar organic media, which may be advantageous in certain PVC plastisol formulations where uniform dispersion and compatibility with plasticizers are critical [1]. This property, combined with the compound's known Lewis acidity, could make it suitable for heat stabilization in specialized PVC applications where lead-based stabilizers are being phased out and zinc-based alternatives do not provide the required performance .

Catalyst Precursor for Organic Synthesis in Non-Aqueous Media

The calculated LogP value indicates good compatibility with organic solvents, positioning Cadmium bis(isoundecanoate) as a potential precursor for Cd(II)-based catalysts used in non-aqueous organic transformations such as acetalization or cyanosilylation reactions [1]. Its distinct molecular weight (482.98 g/mol) also differentiates it from other cadmium carboxylates, which could be a factor in optimizing catalyst loading and stoichiometry in research settings .

Controlled Laboratory Studies on Cadmium Environmental Fate and Toxicology

Given its well-defined structure and the specific regulatory restrictions under REACH, Cadmium bis(isoundecanoate) serves as a relevant model compound for research into the environmental fate, bioavailability, and toxicological mechanisms of cadmium carboxylates [1]. Its intermediate lipophilicity (LogP 4.24) and molecular weight make it a suitable surrogate for understanding the behavior of a class of cadmium soaps that are not as extensively studied as the stearate or acetate analogs .

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